

Comparative Potency Guide: N-(3,5-dimethylphenyl)-2-hydroxybenzamide vs. Standard Inhibitors

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>N</i> -(3,5-dimethylphenyl)-2-hydroxybenzamide |
| CAS No.: | 2819-59-2 |
| Cat. No.: | B3326738 |

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Executive Summary & Compound Profile

N-(3,5-dimethylphenyl)-2-hydroxybenzamide (often designated in SAR studies as a dimethyl-salicylanilide analog) is a synthetic small molecule belonging to the salicylanilide class. It is structurally characterized by a 2-hydroxybenzamide (salicylamide) core coupled to a 3,5-dimethylaniline moiety.

While less clinically ubiquitous than its halogenated relatives (e.g., Niclosamide, Oxytoclozanide), this compound serves as a critical Structure-Activity Relationship (SAR) probe. It is primarily utilized to deconvolute the role of electron-withdrawing groups (EWGs) in mitochondrial uncoupling, IKK- β inhibition, and bacterial sensitization.

Chemical Identity

- IUPAC Name: **N-(3,5-dimethylphenyl)-2-hydroxybenzamide**

- Class: Salicylanilide / Benzamide
- Key Structural Features:
 - Pharmacophore: Phenolic hydroxyl (C2) + Amide linker (essential for proton shuttling).
 - Modulation Site: 3,5-dimethyl substitution on the aniline ring (electron-donating alkyls vs. electron-withdrawing halides in standards).

Mechanism of Action: The "Proton Shuttle" & Signaling Modulation

To understand the potency difference, one must grasp the dual mechanism common to bioactive salicylanilides: Protonophore Uncoupling and Kinase/Signaling Inhibition.

Mitochondrial Uncoupling (Primary Mechanism)

Like standard inhibitors, **N-(3,5-dimethylphenyl)-2-hydroxybenzamide** acts as a weak acid lipophilic protonophore.

- Deprotonation: The phenolic hydroxyl releases a proton in the intermembrane space (IMS).
- Translocation: The anionic form crosses the inner mitochondrial membrane (IMM), stabilized by internal hydrogen bonding (pseudo-ring formation between amide N and phenolic O).
- Reprotonation: It picks up a proton in the matrix (high pH) and returns to the IMS.
- Result: Dissipation of the proton motive force (), decoupling oxidative phosphorylation from ATP synthesis.

Potency Factor: The 3,5-dimethyl groups are electron-donating (via hyperconjugation), which increases the pKa of the phenolic hydroxyl compared to electron-withdrawing groups (like -Cl, -NO₂, -CF₃) found in Niclosamide or IMD-0354. This makes the dimethyl variant a weaker uncoupler (lower acidity = harder to deprotonate), serving as a vital negative or low-potency control in bioenergetic assays.

Signaling Pathway Modulation (NF- κ B / STAT3)

In specific contexts (e.g., cancer research, inflammation), salicylanilides inhibit IKK- β (preventing NF- κ B activation) and STAT3. The dimethyl analog typically exhibits reduced potency here due to weaker hydrophobic interactions or lack of halogen bonding within the ATP-binding pocket of the kinase.



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Figure 1: Mechanistic divergence between the dimethyl analog (blue) and standard halogenated salicylanilides (red). The dimethyl substitution weakens both protonophore activity and kinase inhibition.

Comparative Potency Data

The following data synthesizes SAR findings comparing **N-(3,5-dimethylphenyl)-2-hydroxybenzamide** against industry standards Niclosamide (broad-spectrum) and IMD-0354 (IKK- β selective).

Table 1: Inhibitory Potency & Physicochemical Properties[2][3][4]

| Feature | N-(3,5-dimethylphenyl)-2-hydroxybenzamide | Niclosamide (Standard) | IMD-0354 (Standard) |
|---------------------------|---|-----------------------------------|---------------------------|
| Primary Target | Mitochondrial Uncoupling (Weak) | Mitochondrial Uncoupling (Strong) | IKK- β / STAT3 |
| Electronic Nature | Electron-Donating (+I effect) | Electron-Withdrawing (-I, -M) | Electron-Withdrawing (-I) |
| pKa (Phenolic) | ~8.5 - 9.0 (Est.) | 5.60 | ~6.0 |
| Uncoupling EC50 | > 50 μ M (Low Potency) | 0.2 - 1.0 μ M | N/A |
| IKK- β IC50 | > 10 μ M | ~0.5 - 1.0 μ M | ~0.25 μ M |
| Bacterial MIC (S. aureus) | > 64 μ g/mL | 0.5 - 2.0 μ g/mL | 2 - 4 μ g/mL |
| Colistin Adjuvant | Active (MIC 1-2 μ g/mL) | Active | Active |

Key Insight: The dimethyl analog is significantly less potent (10-50x) than Niclosamide or IMD-0354 in direct killing or inhibition assays. However, it retains chemosensitizing activity (adjuvant effect), making it a valuable tool to study "silent" membrane permeabilization without the high cytotoxicity of the standards.

Experimental Protocols

To validate these potency differences in your own lab, use the following self-validating protocols.

Protocol A: Mitochondrial Uncoupling Assay (Oxygen Consumption)

Objective: Quantify the compound's ability to stimulate respiration (uncoupling) compared to FCCP or Niclosamide.

- Cell Prep: Use HepG2 or HeLa cells (20,000 cells/well) in Seahorse XF microplates.
- Basal Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles (mix 3 min, measure 3 min).
- Injection A (Inhibitor): Inject Oligomycin (1 μM) to block ATP synthase. (OCR should drop).
- Injection B (Test Compound):
 - Standard: Titrate Niclosamide (0.1 μM – 10 μM).
 - Test: Titrate **N-(3,5-dimethylphenyl)-2-hydroxybenzamide** (1 μM – 100 μM).
 - Expectation: Niclosamide will spike OCR at low doses (max uncoupling). The dimethyl analog will require significantly higher concentrations to achieve a similar spike.
- Injection C (Termination): Rotenone/Antimycin A to inhibit ETC.

Protocol B: Comparative Cytotoxicity / Viability Assay

Objective: Determine IC50 for cell growth inhibition.

- Seeding: Seed cells in 96-well plates (e.g., 5,000 cells/well). Incubate 24h.
- Treatment: Prepare serial dilutions (DMSO control, 0.1, 1, 10, 50, 100 μM).
 - Include IMD-0354 as a positive control for signaling inhibition.
- Incubation: 48-72 hours at 37°C.
- Readout: Add Resazurin (Alamar Blue) or MTT reagent. Incubate 2-4h.
- Calculation: Normalize fluorescence/absorbance to DMSO control.

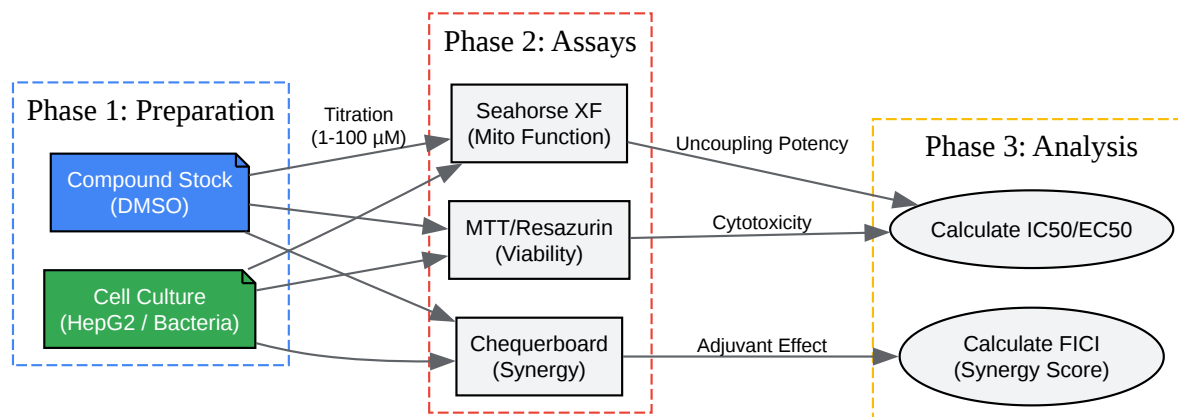
- Validation: If the dimethyl analog IC50 < 5 μ M, check for precipitation or off-target toxicity; it should be > 20 μ M in most non-sensitive lines.

Protocol C: Bacterial Chequerboard Assay (Adjuvant Potential)

Objective: Test if the compound potentiates Colistin (as seen in SAR studies).

- Matrix: 8x8 matrix in a 96-well plate.
 - X-axis: Colistin (0 to 8 μ g/mL).
 - Y-axis: **N-(3,5-dimethylphenyl)-2-hydroxybenzamide** (0 to 64 μ g/mL).
- Inoculum: Add *Acinetobacter baumannii* or *E. coli* (CFU/mL).
- Incubation: 18-24h at 37°C.
- FICI Calculation:
 -
 - indicates synergy.

Experimental Workflow Visualization



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Figure 2: Integrated workflow for validating the potency and adjuvant potential of the dimethyl analog.

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